2-(3-Bromopropyl)-1,3,5-trimethylbenzene
Overview
Description
2-(3-Bromopropyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H17Br. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and a 3-bromopropyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,3,5-trimethylbenzene typically involves the bromination of 1,3,5-trimethylbenzene followed by a nucleophilic substitution reaction. One common method is:
Bromination: 1,3,5-trimethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the benzylic position.
Nucleophilic Substitution: The resulting brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Elimination Reactions: Alkenes are the major products.
Oxidation: Carboxylic acids or aldehydes are formed depending on the reaction conditions.
Scientific Research Applications
2-(3-Bromopropyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Medicine: Research into its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,3,5-trimethylbenzene involves its reactivity as a brominated aromatic compound. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethylbenzene: Similar structure but lacks the propyl group.
2-Bromo-1,3,5-trimethylbenzene: Similar but with the bromine atom directly attached to the benzene ring.
3-Bromopropylbenzene: Similar but without the additional methyl groups on the benzene ring.
Uniqueness
2-(3-Bromopropyl)-1,3,5-trimethylbenzene is unique due to the presence of both the 3-bromopropyl group and the three methyl groups on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to other brominated benzene derivatives .
Properties
IUPAC Name |
2-(3-bromopropyl)-1,3,5-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWFBGNOOJIZAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503859 | |
Record name | 2-(3-Bromopropyl)-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27644-98-0 | |
Record name | 2-(3-Bromopropyl)-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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